molecular formula C8H18Cl2N2 B6307333 5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride CAS No. 2565807-10-3

5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride

Cat. No. B6307333
CAS RN: 2565807-10-3
M. Wt: 213.15 g/mol
InChI Key: HSVINGGKZNDZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride (MDZ) is an organic compound with a unique structure that has been of great interest to the scientific community. It is a member of the spiro compound family, and has been the subject of extensive research due to its potential applications in various fields. MDZ has been studied for its use in synthetic organic chemistry, as well as its potential in various medical applications.

Scientific Research Applications

5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride has been studied for its potential use in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, and as a reagent for the synthesis of various organic compounds. It has also been used as a ligand in coordination chemistry, and as a starting material for the synthesis of pharmaceuticals. Additionally, this compound has been investigated for its potential use in the synthesis of polymers, and for its potential as a drug delivery system.

Mechanism of Action

The mechanism of action of 5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride is not well understood, however, it is believed to act as a Lewis acid, which can catalyze reactions by forming a coordinate covalent bond with a Lewis base. This allows it to activate molecules, allowing them to react with each other more readily. Additionally, this compound has been found to be able to form hydrogen bonds with other molecules, which can also facilitate reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been found to have an inhibitory effect on certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. Additionally, this compound has been found to have an inhibitory effect on certain bacteria, such as Escherichia coli, which suggests it may have potential as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, it is relatively non-toxic and has a low melting point, which makes it easy to handle and store. However, this compound is also relatively insoluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of 5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride are vast, and there are numerous future directions for research. These include further investigation into its potential as an antimicrobial agent, its potential use in drug delivery systems, and its potential use in the synthesis of polymers and other materials. Additionally, further research into its mechanism of action and its biochemical and physiological effects may lead to new and innovative uses for this compound.

Synthesis Methods

5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride is synthesized through a condensation reaction of a diazoketone and a 1,3-diamino-2-propanol in the presence of a strong acid. The reaction is carried out in a solvent such as dichloromethane, and yields a white solid product. The resulting compound is then purified by recrystallization and the purity of the product is tested by thin-layer chromatography.

properties

IUPAC Name

5-methyl-2,5-diazaspiro[3.5]nonane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-5-3-2-4-8(10)6-9-7-8;;/h9H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVINGGKZNDZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC12CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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